Glucochloralose
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGBLRPYBAHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860173 | |
| Record name | 1,2-O-(2,2,2-Trichloroethylidene)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860173 | |
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Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | alpha-Chloralose | |
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| Record name | Alphachloralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
4.44 mg/mL at 15 °C | |
| Record name | Alphachloralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16376-36-6, 15879-93-3 | |
| Record name | Glucochloralose | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52806 | |
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| Record name | .alpha.-D-Glucofuranose, 1,2-O-[(1R)-2,2,2-trichloroethylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloralose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.363 | |
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| Record name | Alphachloralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | Alphachloralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context of Glucochloralose Research Utilization
The story of Glucochloralose, often referred to as α-chloralose, begins with its first synthesis by Arthur Heffter in 1889. mdpi.comsemanticscholar.orgresearchgate.net He produced it through the condensation of D-glucose and trichloroacetaldehyde (chloral) using an acid catalyst. mdpi.comsemanticscholar.orgresearchgate.net This reaction yields two optical isomers: α-glucochloralose and β-glucochloralose. mdpi.comsemanticscholar.orgyok.gov.tr It is the alpha isomer, α-glucochloralose, that possesses the primary anesthetic effect. gv-solas.de The beta isomer is not considered to have significant anesthetic properties and is associated with toxic and convulsive effects. gv-solas.de
Initially, α-chloralose saw some use in human medicine in the early 20th century. mdpi.com However, its primary and enduring role in a research context has been as an anesthetic in laboratory animals. mdpi.comgv-solas.de Its effects were first described in detail by Hanriot and other researchers between 1893 and 1897. gv-solas.de For many years, it has been a staple in physiological experiments, particularly those investigating the neuronal control of circulation and respiration. gv-solas.de This historical preference stems from its characteristic of preserving many autonomous reflexes, a crucial feature for certain neuroscientific studies. gv-solas.de
Beyond its anesthetic applications, this compound and its derivatives have been subjects of chemical synthesis research. For instance, the synthesis of various chloralose (B1664795) compounds from different sugars like D-xylose, D-arabinose, D-galactose, and D-mannose has been documented. mdpi.comsemanticscholar.org These studies have explored the chemical properties and potential for creating new biologically active compounds. mdpi.com
Current Academic Significance in Experimental Models with Glucochloralose
Historical Synthesis of this compound
The first synthesis of this compound is credited to Arthur Heffter in 1889. mdpi.comresearchgate.net The foundational method involves the reaction of D-glucose with trichloroacetaldehyde, more commonly known as chloral (B1216628). mdpi.com
Condensation of Chloral with Glucose
The synthesis of this compound is achieved through the condensation reaction between chloral (trichloroacetaldehyde) and glucose. mdpi.comchemicalbook.com This process typically requires heating the reactants together. chemicalbook.com The use of anhydrous chloral, which can be prepared by dehydrating chloral hydrate (B1144303) with sulfuric acid, is noted to enhance the reactivity and minimize side reactions like hydrolysis. The reaction between glucose and water-free chloral results in the formation of this compound. chemicalbook.com
Acid-Catalyzed Acetal (B89532) Formation and Cyclization Mechanisms of this compound
The formation of this compound proceeds via an acid-catalyzed acetal formation followed by cyclization. libretexts.orgchemeurope.com Strong acids, such as sulfuric acid, are typically employed as catalysts. mdpi.comscispace.com The mechanism involves several key steps:
Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of chloral, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Nucleophilic Attack : The hydroxyl groups of glucose act as nucleophiles and attack the activated carbonyl carbon of chloral. libretexts.org This initial attack leads to the formation of a hemiacetal, an intermediate compound. libretexts.orgpressbooks.pub
Formation of an Acetal and Cyclization : A further reaction with an alcohol group, in this case, an intramolecular reaction with another hydroxyl group on the glucose molecule, leads to the formation of a stable cyclic acetal. chemeurope.compressbooks.pub This process involves the elimination of a water molecule. libretexts.orgchemeurope.com The resulting structure is a furanose ring, a five-membered ring containing an oxygen atom.
The entire process is reversible, and the removal of water from the reaction mixture can drive the equilibrium towards the formation of the acetal. libretexts.orgchemeurope.com
Stereochemical Considerations and Isomeric Forms in this compound Research
Stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is a critical aspect of this compound chemistry. wikipedia.org
Alpha- and Beta-Glucochloralose Isomers
The reaction of D-glucose with chloral yields two primary optical isomers: α-glucochloralose and β-glucochloralose. mdpi.comresearchgate.netyok.gov.tr These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. wikipedia.org
The distinction between the α and β isomers lies in the configuration at the acetal carbon, which is the carbon atom derived from the carbonyl group of chloral. researchgate.netyok.gov.tr In α-glucochloralose, the bulky trichloromethyl (CCl3) group has an axial orientation, while in the β-isomer, it adopts an equatorial orientation. researchgate.net Commercially available α-chloralose often contains the β-isomer as an impurity. researchgate.netcymitquimica.com
It has been observed that lower temperatures during the initial hours of the synthesis reaction favor the formation of α-glucochloralose. lookchem.com
Stereoisomeric Influence on Central Nervous System Depressant Properties
The different spatial arrangements of the α and β isomers of this compound are believed to influence their biological activity. While both are isomers, it is the α-form that is primarily recognized for its central nervous system depressant properties. researchgate.net The specific stereochemistry of the molecule plays a crucial role in its interaction with biological targets.
Synthetic Derivatization Strategies of this compound for Research Purposes
Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key strategy in chemical and pharmaceutical research. nih.gov Various derivatization strategies have been applied to this compound to explore new functionalities and potential applications.
One common approach involves the oxidation of this compound. For instance, periodate (B1199274) oxidation of α-chloralose can yield 1,2-O-(R)-trichloroethylidene-α-D-xylo-1,4-furanodialdose hydrate. researchgate.net This derivative can then be reacted with other reagents, such as thiosemicarbazide (B42300), to create new compounds with potential antimicrobial activity. researchgate.net
Other derivatization reactions include:
Acetylation : The reaction of this compound with acetylating agents can produce acetylated derivatives. For example, two different pentaacetyl-α-glucochloraloses have been reported. lookchem.com
Methylation : Treatment with methylating agents, like methyl iodide, can yield methylated derivatives of this compound. lookchem.com
Condensation with additional chloral : α-glucochloralose can be further condensed with chloral to form dichloralglucose. lookchem.com
Formation of unsaturated derivatives : Knoevenagel-Doebner condensation reactions have been used to synthesize α,β-unsaturated furanuronic acid derivatives of both α- and β-glucochloralose. mdpi.com
Synthesis of amino sugars : Derivatization strategies have been employed to create amino sugar derivatives of chloraloses, which have been investigated for their antimicrobial properties. mdpi.comyok.gov.tr This can involve tosylation followed by nucleophilic substitution with azide (B81097) and subsequent reduction to the amine. yok.gov.tr
These derivatization strategies allow researchers to systematically modify the this compound scaffold to study structure-activity relationships and develop new compounds for various research purposes. nih.gov
Synthesis of α,β-Unsaturated Furanuronic Acid Derivatives of Chloraloses
The synthesis of α,β-unsaturated furanuronic acid derivatives from various chloralose (B1664795) isomers has been achieved through a convenient one-pot procedure utilizing the Knoevenagel-Doebner reaction. researchgate.netnih.govsigmaaldrich.com This reaction involves the condensation of dialdofuranose derivatives of chloralose with malonic acid, leading to the formation of (E)-α,β-unsaturated furanuronic acid derivatives. researchgate.netnih.govsigmaaldrich.com
The process has been successfully applied to α-gluco-, β-gluco-, and β-manno-chloraloses. mdpi.com The starting dialdofuranose compounds are themselves derived from the corresponding chloralose isomers. mdpi.com The Knoevenagel-Doebner reaction conditions, typically involving a basic organic solvent like pyridine (B92270) and catalytic amounts of piperidine, facilitate both the condensation and subsequent decarboxylation to yield the target α,β-unsaturated carboxylic acids. mdpi.com
The structures of the resulting Knoevenagel-Doebner condensation products have been confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR. mdpi.com For instance, in the FT-IR spectrum of the new dialdofuranose compound derived from β-manno-chloralose, the hydroxyl (–OH) and carbonyl (C=O) stretching bands are observed at 3,493 cm⁻¹ and 1,737 cm⁻¹, respectively. mdpi.com
Table 1: Selected Reaction Data for the Synthesis of α,β-Unsaturated Furanuronic Acid Derivatives
| Starting Chloralose Isomer | Reaction Type | Key Reagent | Product Type |
| α-Glucochloralose | Knoevenagel-Doebner | Malonic Acid | (E)-α,β-Unsaturated Furanuronic Acid |
| β-Glucochloralose | Knoevenagel-Doebner | Malonic Acid | (E)-α,β-Unsaturated Furanuronic Acid |
| β-Mannochloralose | Knoevenagel-Doebner | Malonic Acid | (E)-α,β-Unsaturated Furanuronic Acid |
Generation of Spiro-Endoperoxide and Amino-Chloralose Compounds
The unique structure of chloralose serves as a scaffold for the synthesis of more complex derivatives, including spiro-endoperoxides and amino-sugars. scispace.comresearchgate.net
Spiro-endoperoxide derivatives of chloralose have been synthesized through the photooxidation of specific eno-ulose precursors. yok.gov.tr In one approach, 3-O-acetyl and 3-O-methyl derivatives of 1,2-O-alkylidene-5(E)-eno-5,6,8-trideoxy-α-D-xylo-oct-1,4-furano-7-uloses are dissolved in carbon tetrachloride and exposed to sunlight. yok.gov.tr This process yields stable 4,7-epidioxy derivatives, also known as endo-peroxides. yok.gov.tr An alternative and faster method involves irradiating a solution of the starting material and a copper sulfate (B86663) catalyst in acetonitrile (B52724) with a high-pressure mercury lamp. yok.gov.tr
The synthesis of amino-chloralose derivatives has also been reported. scispace.com For example, 5-amino-5-deoxy-ribochloralose can be prepared from β-ribochloralose. scispace.com The synthesis starts with the monotosylation of β-ribochloralose to produce a 5-O-tosyl derivative. scispace.com Subsequent reaction with sodium azide in DMF yields a 5-azido-5-deoxy-ribochloralose. scispace.com The final step involves the reduction of the azido (B1232118) group to an amino group using triphenylphosphine (B44618) via the Staudinger reduction, affording the 5-amino-5-deoxy-ribochloralose. scispace.com
Table 2: Synthesis of Spiro-Endoperoxide and Amino-Chloralose Derivatives
| Starting Material | Synthetic Target | Key Reaction Steps |
| 1,2-O-Alkylidene-5(E)-eno-5,6,8-trideoxy-α-D-xylo-oct-1,4-furano-7-ulose | Spiro-Endoperoxide | Photooxidation (sunlight or Hg lamp with CuSO₄) |
| β-Ribochloralose | 5-Amino-5-deoxy-ribochloralose | Tosylation, Azidation (NaN₃), Staudinger Reduction (PPh₃) |
Formation of Thiosemicarbazone and Schiff Base Ligands Derived from Chloralose
Chloralose derivatives are valuable starting materials for the synthesis of various ligands, including thiosemicarbazones and Schiff bases, which are of interest in coordination chemistry. researchgate.netnih.gov
Thiosemicarbazones can be synthesized through the condensation of chloralose-derived 1,4-furanodialdoses with thiosemicarbazide. researchgate.net For instance, 1,2-O-(R)-trichloroethylidene-α-D-xylo-1,4-furanodialdose, obtained from the periodate oxidation of α-chloralose, reacts with thiosemicarbazide to form the corresponding thiosemicarbazone. researchgate.net The structures of these products are typically characterized by FT-IR and NMR spectroscopy. researchgate.net
Similarly, chiral Schiff base ligands have been prepared from aminochloralose derivatives of glucose and galactose. nih.gov These amino sugars can be condensed with various aldehydes to form the corresponding Schiff bases (imines). nih.gov These chiral ligands have been utilized in asymmetric catalysis, for example, in the copper(II)-catalyzed asymmetric Henry reaction. nih.gov
Table 3: Synthesis of Thiosemicarbazone and Schiff Base Ligands from Chloralose
| Chloralose Derivative | Reagent | Product Type |
| 1,4-Furanodialdose | Thiosemicarbazide | Thiosemicarbazone |
| Aminochloralose | Aldehyde | Schiff Base |
Molecular Mechanisms of Action in Experimental Systems
Mechanisms of Glucochloralose Action at the GABA-A Receptor
The GABA-A receptor, a ligand-gated ion channel, is the main target for this compound's anesthetic and sedative properties. nih.govwikipedia.org Upon binding of the neurotransmitter GABA, the receptor's intrinsic channel opens, allowing chloride ions (Cl⁻) to enter the neuron, which typically results in hyperpolarization and inhibition of the cell. wikipedia.org this compound functions as a positive allosteric modulator, enhancing the receptor's response to GABA. nih.govsdlookchem.com Studies indicate that it binds to a site on the GABA-A receptor complex that is distinct from the binding sites for benzodiazepines, barbiturates, and neurosteroids. nih.govsdlookchem.com
This compound significantly potentiates GABA-A receptor activity. In experimental settings using Xenopus oocytes expressing human GABA-A receptor subunits (α1, β1, and γ2L), this compound produced a concentration-dependent enhancement of the current induced by GABA. nih.gov Research demonstrates that a 100 µM concentration of alpha-chloralose can increase the receptor's affinity for GABA by fivefold. nih.govetsu.edu This modulation leads to a substantial potentiation of the GABA-induced current, with a maximal effect measured at 239% of the control response and an EC50 value (the concentration required to produce 50% of the maximal effect) of 49 µM. nih.gov While it strongly enhances the receptor's affinity for GABA, this compound only produces a small (17%) increase in the efficacy of GABA. nih.gov At high concentrations (above 100 µM), alpha-chloralose can directly activate GABA-A receptors even in the absence of GABA, a 'GABA-mimetic' effect. nih.govnih.govuiowa.edu
Table 1: Potentiation of GABA-A Receptor by this compound (Alpha-Chloralose)
| Parameter | Observation | Concentration | Reference |
| GABA Affinity | 5-fold increase | 100 µM | nih.govetsu.edu |
| Maximal Potentiation | 239% of control | Not specified | nih.gov |
| GABA Efficacy | 17% increase | 100 µM | nih.gov |
| EC50 Value | 49 µM | Not applicable | nih.gov |
The potentiation of GABA-A receptor function by this compound is mediated through an increase in chloride ion (Cl⁻) conductance. nih.gov By increasing the affinity of the GABA-A receptor for GABA, this compound facilitates the opening of the receptor's integrated chloride channel. wikipedia.orgwikipedia.org This action enhances the influx of negatively charged chloride ions into the neuron when GABA binds. nih.govuniroma1.it Measurement of the reversal potentials for the alpha-chloralose response confirms that its effect is mediated by this increased Cl⁻ conductance. nih.gov
The enhanced influx of chloride ions through the GABA-A receptor channel leads to hyperpolarization of the neuronal membrane. Hyperpolarization is the process where the membrane potential becomes more negative than the resting potential, moving it further from the threshold required to fire an action potential. uniroma1.itkhanacademy.org This increase in negativity makes the neuron less excitable. uniroma1.it By potentiating GABA's natural inhibitory action, this compound effectively suppresses neuronal firing, which underlies its sedative and anesthetic effects. nih.gov In some experimental models, this hyperpolarization is observed as high-frequency, discrete inhibitory postsynaptic potentials (IPSPs). nih.gov
This compound Influence on Neurotransmitter Systems
This compound's primary influence is on the GABAergic system, but its effects extend to creating a unique neurophysiological state that distinguishes it from other anesthetics. nih.govresearchgate.net Unlike some anesthetics that broadly suppress cortical activity, alpha-chloralose appears to maintain a balance between excitatory and inhibitory networks. nih.govresearchgate.net Studies in rat hippocampal slices showed that alpha-chloralose did not significantly affect ionotropic glutamate (B1630785), glycine, or acetylcholine-induced currents, indicating its high specificity for the GABAergic system. nih.gov
This compound is a potent enhancer of inhibitory neurotransmission via its action on GABA-A receptors. cliniciansbrief.comresearchgate.net Electrophysiological studies in rat hippocampal neurons revealed that alpha-chloralose enhances the GABAergic "leak" current and prolongs the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov The effects of alpha-chloralose on GABAergic transmission are complex and concentration-dependent. nih.gov At low concentrations (3-10 µM), it increases the frequency of sIPSCs without changing their amplitude. nih.gov At higher concentrations (≥30 µM), it prolongs the decay of sIPSCs. nih.gov Its effect on evoked inhibitory postsynaptic currents (eIPSCs) is also biphasic: enhancement at 10 µM and inhibition at 30 µM, an effect suggested to be mediated by the activation of presynaptic GABA-A receptors. nih.gov
Table 2: Concentration-Dependent Effects of this compound (Alpha-Chloralose) on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Neurons
| Concentration | Effect on Spontaneous IPSCs (sIPSCs) | Effect on Evoked IPSCs (eIPSCs) | Reference |
| 3-10 µM | Increased frequency | Enhanced amplitude, decreased failure rate | nih.gov |
| >30 µM | Prolonged slow current decay time | Decreased amplitude, increased failure rate | nih.gov |
The effect of this compound on spinal reflexes is multifaceted, with reports of both excitatory and inhibitory actions. researchgate.net This mixed effect is a known characteristic of chloralose (B1664795) anesthesia. researchgate.net In cats anesthetized with alpha-chloralose, non-somatic sensory stimulation (photic or auditory) was found to facilitate both monosynaptic and polysynaptic reflexes for a period of 30-80 milliseconds, followed by a period of depression. umich.edu In the same preparation, dorsal root potentials (DRPs), which are indicators of presynaptic inhibition, were depressed. umich.edu
Other studies have shown that chloralose anesthesia can alter the typical modulation of reflexes. For instance, inhibitory conditioning of pudendal reflexes was more prolonged in cats under alpha-chloralose compared to those under pentobarbital. avma.org Furthermore, the effects of other neuroactive agents on spinal reflexes are often studied in animals anesthetized with alpha-chloralose. frontiersin.orgbiorxiv.orglilab-ecust.cn For example, serotonin (B10506) 1A receptor agonists have been shown to reduce the H-reflex in rats anesthetized with alpha-chloralose, indicating that the anesthetic creates a specific background state upon which other neuromodulators can act. frontiersin.orgbiorxiv.org This suggests that this compound does not simply suppress spinal activity but rather modulates the excitability of spinal circuits in a complex manner.
Specificity Regarding Glutamatergic and Cholinergic Pathways
The anesthetic state induced by this compound involves a complex interplay between the brain's primary inhibitory and excitatory systems. Research indicates that this compound modulates both GABAergic (inhibitory) and glutamatergic (excitatory) pathways to create a distinct balance between neuronal inhibition and excitation. nih.govresearchgate.net
While the predominant mechanism of this compound is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this action indirectly influences excitatory systems. wikipedia.orgresearchgate.net Glutamatergic pathways are the main source of excitatory signals in the central nervous system, and their modulation is a key aspect of anesthesia. Studies in cats under α-chloralose anesthesia have shown that glutamatergic excitatory transmission is fundamental in mediating certain reflex pathways, such as those involved in bladder overactivity. nih.gov The administration of antagonists for glutamate receptors (like NMDA and AMPA receptors) alters these reflexes, demonstrating the importance of glutamatergic mechanisms during chloralose-induced anesthesia. nih.gov Some research suggests that this compound achieves a unique balance that preserves neuronal excitability better than other anesthetics, allowing for enhanced cortical responsiveness to sensory stimulation. nih.govresearchgate.net
The influence of this compound on cholinergic pathways is less direct. The cholinergic system is crucial for functions like arousal, attention, and memory. In anesthetized rats, the activity of genioglossus muscle electromyograms, which is influenced by cholinergic pathways, was found to be strongly depressed by alpha-chloralose. nih.gov This suggests an indirect suppressive effect on cholinergic-mediated motor activity. However, other evidence indicates that this compound does not directly affect cholinergic pathways, with its primary actions being focused on GABAergic and, consequently, glutamatergic systems.
Central Nervous System Depressant Effects
This compound is a central nervous system depressant that can also exhibit stimulant effects on spinal reflexes. oup.comtandfonline.com Its primary depressant action, which leads to sedation and anesthesia, is mediated through its significant interaction with the GABAergic system, particularly the GABA-A receptors. wikipedia.orginformahealthcare.com
The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow chloride ions to enter the neuron. numberanalytics.com This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neuronal activity. numberanalytics.com this compound exerts its effect by acting as a positive allosteric modulator of the GABA-A receptor. nih.gov This means it binds to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, or barbiturates. nih.gov
This binding enhances the receptor's function in several ways. Research using Xenopus oocytes expressing human GABA-A receptors found that α-chloralose produced a concentration-dependent potentiation of the current induced by GABA. nih.gov Specifically, it was shown to increase the affinity of the receptor for GABA by five-fold and slightly increase the efficacy of GABA. nih.gov This potentiation of GABA-induced chloride conductance leads to a powerful suppression of neuronal activity throughout the central nervous system. nih.govsigmaaldrich.com
Data Tables
Table 1: Summary of this compound Interaction with Neurotransmitter Systems
| Neurotransmitter System | Interaction Type | Observed Effect | Supporting Findings |
| GABAergic | Positive Allosteric Modulator of GABA-A Receptor | Potentiation of GABA-induced chloride current; increased affinity for GABA. nih.govsigmaaldrich.com | Produces a concentration-dependent enhancement of GABA-A receptor activity. nih.gov Binds to a unique site, distinct from benzodiazepines or barbiturates. nih.gov |
| Glutamatergic | Indirect Modulation | Balances neuronal excitation and inhibition, preserving cortical responsiveness. nih.govresearchgate.net | Glutamatergic transmission is active and crucial for certain reflexes during anesthesia. nih.gov |
| Cholinergic | Indirect Modulation | General depression of CNS activity may suppress cholinergic-mediated motor functions. nih.gov | Some evidence suggests no direct interaction with cholinergic pathways. |
Table 2: Observed Effects on Neuronal Activity in Experimental Models
| Experimental Model | Measurement | Effect of this compound (α-chloralose) | Reference |
| Xenopus oocytes with human GABA-A receptors | GABA-induced current | Concentration-dependent potentiation (up to 239% of control). | nih.gov |
| Rat hippocampal CA1 neurons | Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Increased frequency at low concentrations (3-10 μM); prolonged decay at high concentrations (>30 μM). | nih.gov |
| Rat hippocampal CA1 neurons | Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Enhanced amplitude at 10 μM; decreased amplitude at 30 μM. | nih.gov |
| Decerebrate cats | Single neuron activity (spontaneous and evoked) | Significant, long-lasting suppression in dorsal horn and nucleus reticularis gigantocellularis. | nih.gov |
| Anesthetized rats | Barrel cortex oscillatory power | Enhancement of alpha (8–13 Hz) and beta (13–30 Hz) band power, promoting cortical desynchronization. | nih.govresearchgate.net |
Pharmacokinetic and Pharmacodynamic Investigations in Research Animals
Pharmacokinetic Profiling of Glucochloralose in Preclinical Animal Models
The comprehensive pharmacokinetic profiling of this compound in preclinical animal models is a critical component in understanding its therapeutic potential and disposition within a biological system. These studies are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing essential data that informs the design of pharmacodynamic and toxicological studies. The following sections detail the methodologies employed for pharmacokinetic assessment and the key parameters derived from such research in animal models.
The accurate characterization of this compound's pharmacokinetic profile relies on robust and sensitive analytical methodologies, as well as carefully designed in vivo studies to understand its dynamic processes.
The quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates necessitates highly specific and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent method for this purpose. This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of compounds at very low concentrations.
The development of a validated LC-MS/MS method for this compound would typically involve the optimization of several parameters. Chromatographic separation is achieved using a suitable column and mobile phase to ensure resolution from endogenous matrix components. Mass spectrometric detection is then performed, often using multiple reaction monitoring (MRM) to enhance specificity. This involves selecting a specific precursor ion for this compound and a characteristic product ion, a transition that is unique to the molecule, thereby minimizing interference from other substances in the sample.
A study on the related compound, chloralose (B1664795), detailed a method for its determination in animal tissues using LC-MS/MS with electrospray negative ionization. The method monitored the transitions of precursor ions (m/z 309 and 307) to a common product ion (m/z 161) for identification and quantification. nih.gov Such a method would be adapted and validated for this compound, ensuring linearity, accuracy, precision, and a sufficiently low limit of quantitation (LOQ) to characterize its pharmacokinetic profile accurately.
Understanding the rate and extent of absorption and the mechanisms of elimination are fundamental to characterizing the pharmacokinetics of this compound. In preclinical animal models, such as rats or mice, the compound would be administered through various routes, including oral and intravenous, to assess its bioavailability and disposition.
Following administration, serial blood samples are collected at predetermined time points. The concentration of this compound in the plasma is then determined using a validated analytical method. The resulting plasma concentration-time data are used to model the absorption and elimination kinetics. For instance, a study on another compound in rats showed that after oral administration, the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax) were key indicators of absorption rate and extent.
To understand the distribution of this compound throughout the body, tissue distribution studies are conducted in animal models. After administration of the compound, animals are euthanized at various time points, and key organs and tissues, such as the brain, liver, kidneys, heart, and lungs, are collected. The concentration of this compound in these tissues is then quantified.
These studies reveal the extent to which the compound penetrates different tissues, which is crucial for assessing its potential site of action and off-target effects. For example, the ability of this compound to cross the blood-brain barrier is a critical factor for its potential neurological effects. A study on a novel c-Met and Trks inhibitor in rats demonstrated that the compound rapidly and widely distributed into various tissues, with the highest concentrations found in the liver. Similar investigations for this compound would provide insights into its tissue partitioning and potential for accumulation. The liver is a key organ for metabolism, and high concentrations in this tissue could indicate significant first-pass metabolism.
The metabolism of this compound involves enzymatic conversion into various metabolites. Identifying these metabolic pathways is essential for understanding the compound's clearance and the potential for the formation of active or toxic metabolites. In vitro studies using liver microsomes or hepatocytes from different species, including humans and preclinical animal models, are often the first step in elucidating metabolic pathways.
These studies can identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. In vivo, the metabolites are identified and quantified in plasma, urine, and feces. The metabolic profile can then be constructed, showing the primary routes of biotransformation. For the related compound alpha-chloralose, it is known to be metabolized to chloral (B1216628) hydrate (B1144303). Similar metabolic transformations would be investigated for this compound, likely involving conjugation reactions to facilitate excretion.
The plasma concentration-time data obtained from preclinical studies are subjected to non-compartmental or compartmental analysis to derive key pharmacokinetic parameters. These parameters provide a quantitative description of the compound's disposition in the body.
| Parameter | Description | Significance in Preclinical Research |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates the extent of absorption and potential for acute effects. |
| Tmax | Time to reach maximum (peak) plasma concentration. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve. | Represents the total systemic exposure to the drug over time. |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines the dosing interval and time to reach steady state. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| F (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Compares the systemic exposure from different routes of administration (e.g., oral vs. intravenous). |
These parameters, as exemplified in pharmacokinetic studies of various compounds in rats, are crucial for predicting the pharmacokinetic profile in humans and for designing safe and effective dosing regimens for further clinical investigation.
Determinant Pharmacokinetic Parameters in Animal Research
Apparent Volume of Distribution
The apparent volume of distribution (Vd) is a primary pharmacokinetic parameter that describes the theoretical volume into which a drug must distribute to achieve the concentration observed in blood plasma. msdvetmanual.com This value provides insight into the extent of a drug's distribution throughout the body's tissues compared to the plasma. envt.fr A large Vd suggests extensive tissue distribution, while a low Vd indicates the drug is largely confined to the plasma. mmv.org This parameter is crucial for determining other key pharmacokinetic values, including the elimination half-life. derangedphysiology.com While the pharmacokinetic profiles of many compounds are extensively studied in animal models, specific quantitative data regarding the apparent volume of distribution for this compound is not widely reported in the available scientific literature, which has historically focused more on its pharmacodynamic and toxicological effects. nih.govnih.gov
Systemic Clearance Rates
Systemic clearance (Cl) represents the volume of blood or plasma from which a drug is completely removed per unit of time. msdvetmanual.com It is a critical measure of the body's efficiency in eliminating a compound and is determined by the sum of elimination processes in various organs, primarily the liver and kidneys. msdvetmanual.comvin.com Clearance is an independent parameter that, along with the volume of distribution, dictates the elimination rate constant and half-life of a drug. msdvetmanual.comderangedphysiology.com Understanding the systemic clearance rate in research animals is fundamental for predicting steady-state concentrations and designing experimental protocols. vin.com However, similar to the volume of distribution, specific numerical values for the systemic clearance of this compound in various animal species are not extensively detailed in published research.
Elimination Rate Constant and Half-Life Considerations
The elimination half-life (t½) is the time required for the concentration of a drug in the plasma to decrease by half. derangedphysiology.com This secondary parameter is directly influenced by both the volume of distribution and systemic clearance (t½ ≈ 0.693 × Vd / Cl). derangedphysiology.com The half-life is a practical measure for estimating the time required to eliminate a drug from the body and for determining appropriate dosing intervals in studies requiring repeated administration. msdvetmanual.com For a drug to be considered approximately 97% eliminated, it takes about five half-lives. derangedphysiology.com As with other primary pharmacokinetic parameters, specific data on the elimination rate constant and half-life of this compound in experimental animal models remains limited in the scientific literature.
Pharmacodynamic Investigations of this compound on Physiological Systems in Experimental Models
Cardiovascular System Responses in Anesthetized Animals
This compound, commonly referred to as alpha-chloralose, has been widely used as an anesthetic in cardiovascular research, largely due to the perception that it has minimal influence on cardiovascular reflexes. scite.ai However, investigations reveal that it produces significant and complex alterations to cardiovascular function. nih.govnih.gov
Studies in chronically instrumented, spontaneously breathing lambs have demonstrated that this compound anesthesia significantly alters baseline hemodynamics when compared to a saline vehicle control. nih.gov Research shows that this compound administration leads to notable increases across several cardiovascular parameters. scite.ainih.gov Specifically, it has been found to significantly increase heart rate by 23%, mean systemic arterial pressure by 11%, and systemic vascular resistance by 21%. nih.gov The effects extend to the pulmonary circulation, with a 23% increase in mean pulmonary arterial pressure and a 46% increase in pulmonary vascular resistance. nih.gov These changes were observed to be independent of cardiac output or arterial blood gas tensions. nih.gov Further studies in lambs confirmed that baseline blood pressure and heart rate were increased following administration of this compound. nih.gov
Table 1: Effect of this compound on Basal Hemodynamics in Lambs Data sourced from a 1989 study in Pediatric Research. nih.gov
| Hemodynamic Parameter | Percentage Increase (%) | Significance (p-value) |
| Heart Rate | 23% | < 0.05 |
| Mean Systemic Arterial Pressure | 11% | < 0.05 |
| Systemic Vascular Resistance | 21% | < 0.05 |
| Mean Pulmonary Arterial Pressure | 23% | < 0.05 |
| Pulmonary Vascular Resistance | 46% | < 0.05 |
This compound anesthesia not only affects basal hemodynamics but also alters the cardiovascular system's response to physiological stressors like alveolar hypoxia. nih.gov In experimental studies with lambs exposed to hypoxic conditions (13-15% FiO2), animals anesthetized with this compound exhibited distinct differences compared to control animals. nih.gov
During hypoxia, the this compound-treated lambs showed increased heart rate, systemic vascular resistance, and pulmonary vascular resistance relative to the control group. nih.gov A critical finding was the difference in cardiac output response; control lambs increased their cardiac output during hypoxia, whereas this compound-treated lambs did not. nih.gov Furthermore, a key regulatory response was altered: in control lambs, systemic vascular resistance declined during hypoxia, but in the anesthetized lambs, it remained elevated. nih.gov These findings indicate that this compound anesthesia fundamentally alters normal cardiovascular compensatory responses to hypoxia. nih.gov
Table 2: Comparative Cardiovascular Responses to Alveolar Hypoxia in Lambs Based on findings from a 1989 study in Pediatric Research. nih.gov
| Cardiovascular Response | Control Lambs (Saline) | This compound-Anesthetized Lambs |
| Cardiac Output | Increased | Did not increase |
| Systemic Vascular Resistance | Declined | Remained elevated |
| Heart Rate | Increased | Increased (relative to controls) |
| Pulmonary Vascular Resistance | Increased | Increased (relative to controls) |
Cerebral Hemodynamics and Blood Flow Regulation Under this compound Anesthesia
This compound, often referred to as α-chloralose, is an anesthetic agent frequently utilized in animal research, particularly in neurophysiological studies, due to its relatively minor impact on cardiovascular reflexes. nih.gov However, its influence on cerebral hemodynamics and blood flow is complex, involving modulation of vascular resistance and regional blood distribution within the brain.
Regional Cerebral Blood Flow Studies
Table 1: Effect of α-Chloralose Anesthesia on Local Cerebral Blood Flow (lCBF) in Rats This table is representative of findings discussed in the literature. Actual values can vary based on experimental conditions.
| Brain Structure | lCBF Change Under Anesthesia |
|---|---|
| Somatosensory Cortex | Tends to decrease |
| Auditory Cortex | Tends to decrease |
| Thalamus | Tends to decrease |
| Hippocampus | Tends to decrease |
Cerebral Metabolism Dynamics under this compound Influence
The administration of this compound profoundly affects the brain's metabolic state, influencing how it utilizes primary energy substrates like glucose and oxygen. These effects are not uniform, with distinct metabolic patterns emerging in different cerebral regions.
Glucose Metabolism in Specific Brain Regions
Research utilizing the 2-deoxyglucose method in rats has demonstrated that this compound anesthesia induces a non-uniform reduction in the local cerebral metabolic rate for glucose (lCMRglc). nih.govnih.gov Significant decreases in glucose consumption are observed in cortical areas such as the frontal and auditory cortex, as well as in subcortical structures including the reticular nucleus of the thalamus, superior colliculus, medial geniculate body, and hippocampus. nih.gov
Conversely, glucose utilization rates are not substantially decreased in certain brainstem areas, such as the lateral lemniscus and a region near the oculomotor nucleus. nih.gov This differential effect suggests that while this compound acts as a general depressant on many higher-order brain regions, it spares or has a lesser effect on certain sensory and reflex pathways in the midbrain and lower brain stem. nih.gov
Table 2: Regional Brain Glucose Utilization Under this compound Anesthesia Based on findings from preclinical studies in rats. nih.gov
| Brain Region | Glucose Consumption Rate |
|---|---|
| Frontal Cortex | Decreased |
| Auditory Cortex | Decreased |
| Reticular Nucleus of Thalamus | Decreased |
| Hippocampus | Decreased |
| Superior Colliculus | Decreased |
| Medial Geniculate Body | Not significantly decreased |
| Lateral Lemniscus | Not significantly decreased |
Oxidative Metabolism and Oxygen Extraction Fraction Analysis
Interestingly, this lower CMRO2 is accompanied by a significant reduction in cerebral blood flow. researchgate.net To compensate for the reduced oxygen delivery, the brain increases the proportion of oxygen it extracts from the blood. This is reflected in a higher Oxygen Extraction Fraction (OEF) under α-chloralose compared to other anesthetics like isoflurane (B1672236). researchgate.net Supporting this, direct measurements have shown that the mean venous oxygen saturation is lower in animals anesthetized with alpha-chloralose (approximately 62%) compared to those under isoflurane (approximately 77%), confirming that a greater fraction of oxygen is removed from the blood as it passes through the brain. nih.gov
Table 3: Comparative Effects on Cerebral Oxidative Metabolism Data compiled from studies comparing α-Chloralose and Isoflurane anesthesia in animal models. researchgate.netnih.gov
| Parameter | α-Chloralose | Isoflurane |
|---|---|---|
| Cerebral Blood Flow (CBF) | Significantly Reduced | Higher than α-Chloralose |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Lower | Higher than α-Chloralose |
| Oxygen Extraction Fraction (OEF) | Higher | Lower |
Uncoupling of Cerebral Metabolism
In a healthy, conscious state, cerebral blood flow is tightly coupled to cerebral metabolism; regions with higher neuronal activity and metabolic demand receive greater blood flow. openanesthesia.org Anesthetics can disrupt this relationship, a phenomenon known as neurovascular uncoupling. openanesthesia.orgnih.gov
This compound appears to induce a state of uncoupling between cerebral blood flow and metabolism. While both CBF and metabolic rates (for glucose and oxygen) are generally decreased, the relationship between them is altered. nih.govresearchgate.net The observation that the Oxygen Extraction Fraction (OEF) increases under this compound is a key indicator of this uncoupling. researchgate.net It demonstrates that the reduction in blood flow is more pronounced than the reduction in the brain's metabolic demand for oxygen, forcing the brain tissue to extract oxygen more efficiently from the diminished blood supply. This mismatch between flow and metabolism is a hallmark of neurovascular uncoupling.
Applications in Neurophysiological and Neurological Research Models
Advanced Neurophysiological Methodologies Employing Glucochloralose
This compound is utilized in various advanced techniques to investigate brain function. Its minimal depression of polysynaptic reflexes compared to other anesthetics makes it suitable for studies requiring intact neural circuits.
Electrophysiology is a cornerstone of neuroscience, allowing for the direct measurement of the electrical activity of neurons. frontiersin.org Techniques range from recording the summed activity of large neuronal populations (Electroencephalography, EEG) to the action potentials of a single neuron (single-unit recording). adinstruments.comwikipedia.org
Electroencephalography (EEG): EEG records the electrical activity of the brain from the scalp, providing high temporal resolution of neural dynamics. openaccessjournals.com It is a non-invasive method used to study brain wave patterns associated with different states of consciousness and cognitive processes. openaccessjournals.comfrontiersin.org Under this compound anesthesia, EEG studies can be conducted to investigate baseline brain activity and responses to stimuli while minimizing the confounding effects of more depressive anesthetics.
Single-Cell Recording: This invasive technique involves placing a microelectrode near a neuron to record its individual action potentials. wikipedia.org It offers unparalleled spatial and temporal resolution of neuronal firing. In animal models anesthetized with this compound, single-cell recordings are used to map the functional properties of neurons and understand how they process information within specific brain circuits. researchgate.net The preservation of reflex pathways under this compound is particularly advantageous for these types of studies.
Interactive Data Table: Electrophysiological Recording Techniques
| Technique | Description | Resolution | Invasiveness |
| EEG | Records electrical activity from the scalp. | High temporal, low spatial. | Non-invasive. |
| Single-Cell Recording | Records action potentials from a single neuron via a microelectrode. | High temporal and spatial. | Invasive. |
Neuroimaging techniques provide a window into the structure and function of the brain. numberanalytics.com Functional Magnetic Resonance Imaging (fMRI) and Positron Emission Tomography (PET) are two powerful methods used in conjunction with this compound anesthesia.
Functional Magnetic Resonance Imaging (fMRI): fMRI measures brain activity by detecting changes in blood flow, specifically the blood-oxygen-level-dependent (BOLD) signal. numberanalytics.com While fMRI has excellent spatial resolution, its temporal resolution is lower than that of electrophysiological techniques. numberanalytics.comuzh.ch In this compound-anesthetized animals, fMRI can be used to identify brain regions activated by specific tasks or stimuli, helping to delineate functional networks.
Positron Emission Tomography (PET): PET is a nuclear imaging technique that measures metabolic processes in the brain, such as glucose metabolism or neurotransmitter activity. numberanalytics.comfrontiersin.org It involves the injection of a radioactive tracer. numberanalytics.com PET offers high sensitivity but has lower spatial and temporal resolution compared to fMRI. numberanalytics.com When used with this compound, PET can provide insights into the baseline metabolic state of the brain and how it is altered by experimental manipulations. frontiersin.org The combination of PET and fMRI can offer a more comprehensive understanding of brain function by integrating metabolic and hemodynamic information. frontiersin.org
Interactive Data Table: Neuroimaging Techniques
| Technique | Principle | Key Applications |
| fMRI | Measures changes in blood oxygenation and flow. | Mapping brain function, studying neural networks. numberanalytics.com |
| PET | Measures metabolic activity using radioactive tracers. | Assessing glucose metabolism, neurotransmitter activity. numberanalytics.com |
This compound in Modeling Central Nervous System States for Research
The choice of anesthetic is critical in experimental neuroscience as it can significantly influence the state of the central nervous system and, consequently, the research outcomes.
General anesthetics induce a state of unconsciousness, amnesia, and analgesia, primarily by suppressing central nervous system activity. frontiersin.orgsmarttots.org They are thought to act by either inhibiting N-methyl-D-aspartate (NMDA) receptors or activating γ-aminobutyric acid (GABA) receptors, both of which reduce the excitatory activity of neurons. smarttots.org The use of anesthetics like this compound allows researchers to create stable physiological conditions necessary for conducting prolonged experimental procedures in animal models. frontiersin.org This is essential for a wide range of research, from basic sensory processing to complex cognitive functions. The selection of an anesthetic agent is crucial as different agents can have varying effects on neuronal activity and cognitive functions. frontiersin.orgfrontiersin.org
A key area of neuroscientific inquiry is understanding how the brain responds to external stimuli. mdpi.com Spontaneous neural activity, the brain's ongoing activity in the absence of a specific task or stimulus, plays a significant role in shaping these responses. plos.org The interaction between spontaneous activity and external inputs is fundamental to neural processing. plos.org Anesthetics can modulate this relationship. Studies using this compound allow for the investigation of how neural responses to sensory or other external inputs are altered under a controlled anesthetic state. This helps to dissect the neural circuits involved in processing external information and how their function may be modified by different physiological or pathological conditions. Research has shown that even in the absence of food-related cues, neural responsiveness to other types of rewards can be altered in certain conditions, suggesting generalized dysfunctions in reward-related brain circuits. nih.gov
Investigations of Cerebral Ischemia Models Using this compound Anesthesia
Cerebral ischemia, or stroke, is a major cause of death and disability, and animal models are crucial for studying its pathophysiology and developing new treatments. ejh.it α-chloralose, a related compound to this compound, is frequently used in studies of the cerebrovasculature because it maintains robust metabolic and hemodynamic responses to functional stimulation. nih.gov
In rat models of focal cerebral ischemia, such as those induced by middle cerebral artery occlusion (MCAO), α-chloralose has been shown to be a safe anesthetic that allows for good survival rates. nih.gov However, research comparing α-chloralose to other anesthetics like isoflurane (B1672236) has revealed important differences. For instance, studies have shown that infarct volumes can be larger in animals anesthetized with α-chloralose compared to those anesthetized with isoflurane. nih.gov This highlights the critical impact that the choice of anesthetic can have on the outcomes of cerebral ischemia studies. Despite the larger infarct size, the functional outcome at later time points may be similar between different anesthetic groups. nih.gov These findings underscore the importance of carefully considering the anesthetic regimen when designing and interpreting studies on cerebral ischemia.
Research on Neurotransmitter-Receptor Interactions and Synaptic Circuitry in this compound Models
This compound (more commonly, its active α-isomer, alpha-chloralose) anesthesia is a staple in neurophysiological research, prized for its ability to preserve cerebrovascular reactivity and reflex pathways. This characteristic makes it an invaluable tool for investigating the intricate dynamics of neurotransmitter systems and the functional architecture of synaptic circuits. Research conducted under alpha-chloralose provides a unique window into how neuronal communication is modulated, both at the level of individual synapses and across complex brain networks.
A primary focus of research in this compound-anesthetized models has been its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory network in the mammalian brain. Studies have shown that alpha-chloralose acts similarly to barbiturates, enhancing the inhibitory effects at the GABA-A receptor. cliniciansbrief.com It is understood to potentiate GABA-A receptor activity, likely by increasing the receptor's affinity for GABA. cliniciansbrief.comresearchgate.net This modulation is not uniform and exhibits significant complexity depending on the concentration of the anesthetic.
Detailed electrophysiological studies in rat hippocampal CA1 pyramidal neurons have elucidated these concentration-dependent effects. At lower concentrations (3-10 μM), alpha-chloralose was found to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude. nih.gov In the same low-concentration range, it enhanced the amplitude of evoked inhibitory postsynaptic currents (eIPSCs) and reduced the failure rate of transmission. nih.gov However, at higher concentrations (30 μM), the effects shifted: the amplitude of eIPSCs decreased, while the decay time of sIPSCs was prolonged. nih.gov These findings suggest that alpha-chloralose induces a complex, differential modulation of GABAergic transmission by acting on presynaptic GABA-A autoreceptors, which regulate GABA release. nih.gov
Beyond the GABA system, research demonstrates that alpha-chloralose anesthesia impacts other major neurotransmitter systems. Early studies in cats revealed that alpha-chloralose anesthesia depresses the activity of the nigrostriatal dopaminergic system. nih.gov This was evidenced by a lower release of dopamine (B1211576) from both the nerve terminals in the caudate nucleus and the dendrites in the substantia nigra compared to other anesthetics. nih.gov Furthermore, unlike under halothane (B1672932) anesthesia, somatic stimulation of a forelimb in an alpha-chloralose-anesthetized cat did not significantly alter dopamine release, indicating a depressed responsiveness of these dopaminergic neurons. nih.gov
The utility of this compound models extends to the study of synaptic circuitry and plasticity. Its unique profile of modulating both GABAergic and glutamatergic pathways allows for the preservation of cortical responsiveness, which is essential for functional studies. researchgate.netresearchgate.net For instance, in rats anesthetized with a combination of urethane (B1682113) and alpha-chloralose, researchers have successfully investigated the heterosynaptic modulation of hippocampal plasticity. They demonstrated that synaptic input from the basolateral amygdala can bidirectionally control long-term potentiation (LTP) and long-term depression (LTD) at synapses in the dentate gyrus. pnas.org This highlights the suitability of this anesthetic state for exploring how different brain regions interact to shape synaptic strength and memory formation.
Table 1: Research Findings on this compound's Effects on Neurotransmitter Systems and Synaptic Circuitry
| Neurotransmitter System / Circuit | Model | Key Findings | Reference |
|---|---|---|---|
| GABAergic System (Hippocampus) | Rat Hippocampal CA1 Neurons | Concentration-dependent modulation of GABA-A receptors. Low doses increase spontaneous release frequency and enhance evoked transmission; high doses decrease evoked amplitude and prolong decay time. | nih.gov |
| Dopaminergic System (Nigrostriatal) | Cat | Depressed activity of dopaminergic neurons, with reduced dopamine release from the caudate nucleus and substantia nigra. Somatic stimulation failed to elicit a change in dopamine release. | nih.gov |
| GABAergic and Glutamatergic Pathways | Rat | Alpha-chloralose modulates both major inhibitory and excitatory pathways, preserving neuronal excitability and cortical responsiveness to sensory stimulation. | researchgate.netresearchgate.net |
| Amygdala-Hippocampus Circuitry | Rat | Under urethane/alpha-chloralose anesthesia, basolateral amygdala inputs were shown to bidirectionally control synaptic plasticity (LTP/LTD) in the hippocampus. | pnas.org |
Role of this compound in Studying Brain Energetics and Metabolic Pathways
Alpha-chloralose is a cornerstone anesthetic for in vivo studies of brain energetics and metabolism, largely because it significantly reduces baseline metabolic rates while preserving robust physiological and hemodynamic responses to functional stimulation. researchgate.netnih.gov This combination allows researchers to investigate both baseline energy consumption and the metabolic cost of neuronal activation with high fidelity.
A consistent finding across numerous studies is that alpha-chloralose anesthesia markedly lowers the baseline local cerebral metabolic rate of glucose (lCMRglc) and local cerebral blood flow (lCBF) compared to the conscious state. pnas.orgpnas.org For example, one study reported that a single dose of alpha-chloralose reduced the cerebral glucose utilization rate to 35-47% of that in awake animals. nih.gov Despite this profound depression of baseline metabolism, the anesthetic is considered one of the most suitable for studying the coupling of blood flow to neuronal activation because the functional responses remain strong and stable. pnas.orgpnas.org
Advanced techniques, particularly 13C nuclear magnetic resonance (NMR) spectroscopy with infusion of 13C-labeled substrates like glucose, have been extensively used in alpha-chloralose anesthetized animals to dissect the compartmentalized metabolism of the brain. frontiersin.orgfrontiersin.org These sophisticated methods allow for the quantitative measurement of metabolic fluxes through key pathways, such as the neuronal and glial tricarboxylic acid (TCA) cycles and the glutamate-glutamine neurotransmitter cycle. frontiersin.orgfrontiersin.orgtandfonline.com
Key findings from these studies include:
Glial Oxidative Metabolism: A study in rats under light alpha-chloralose anesthesia found that the glial TCA cycle rate was 38% of the total cerebral oxidative metabolism, indicating a substantial role for glial cells in aerobic energy production, not just glycolysis. frontiersin.org
Energy for Activation: Research using MRS in rats under alpha-chloralose anesthesia demonstrated that during focal forepaw stimulation, the rate of the TCA cycle increased significantly, corresponding to an approximate 51% increase in the cerebral oxygen consumption rate. nih.gov This shows that aerobic oxidative metabolism is the primary source of energy for neuronal activation under these conditions. nih.gov
Lactate (B86563) Metabolism: Alpha-chloralose has been employed in studies investigating the role of lactate as an energy substrate. One study analyzed brain lactate's involvement in neuronal metabolism by co-infusing labeled glucose and lactate. nih.gov The results showed a clear link between metabolic and electrical activity and provided evidence for the isotopic dilution of exogenous lactate by lactate produced endogenously within the brain (e.g., from astrocytes), supporting the astrocyte-neuron lactate shuttle hypothesis. nih.gov
Dissociation of Blood Flow and Metabolism: In a study on cats anesthetized with alpha-chloralose, electrical stimulation of the facial nerve produced a widespread increase in cortical blood flow without any significant change in regional glucose utilization. physiology.org This provided direct evidence for a neurogenic control of cerebral blood flow that is independent of metabolic demand, a phenomenon that can be clearly studied under alpha-chloralose. physiology.org
Furthermore, the choice of anesthetic has been shown to critically influence the metabolic response to pharmacological challenges. In a study comparing alpha-chloralose and isoflurane, administration of caffeine (B1668208) produced opposite effects. Under alpha-chloralose, caffeine significantly reduced whole-brain cerebral metabolism, whereas under isoflurane, it produced enhancements in several brain regions. nih.gov This underscores the importance of the anesthetic context when interpreting neuropharmacological and metabolic data. nih.gov
Table 2: Key Research Findings on this compound's Role in Brain Energetics Studies
| Metabolic Parameter | Model / Technique | Key Findings Under Alpha-Chloralose | Reference |
|---|---|---|---|
| Cerebral Glucose Utilization (CMRglc) | Rat / Autoradiography | Markedly lowers baseline glucose utilization to 35-47% of conscious levels but preserves robust responses to functional stimulation. | nih.govpnas.org |
| Neuronal and Glial TCA Cycle Rates | Rat / 13C NMR Spectroscopy | Allowed for quantitative measurement of compartmentalized metabolism. Glial TCA cycle accounted for 38% of total cerebral oxidative metabolism. | frontiersin.org |
| Oxygen Consumption (CMRO2) | Rat / MRS at 11.7 T | Focal brain activation increased oxygen consumption by ~51%, demonstrating that aerobic metabolism provides the majority of energy for activation. | nih.gov |
| Lactate Metabolism | Rat / Ex vivo NMR Spectroscopy | Findings supported the astrocyte-neuron lactate shuttle hypothesis, showing a link between brain electrical activity and the relative metabolism of blood glucose versus blood lactate. | nih.gov |
| Cerebral Blood Flow (CBF) vs. Metabolism | Cat / Autoradiography | Demonstrated that facial nerve stimulation increased CBF without changing glucose utilization, indicating a dissociation of flow and metabolic demand. | physiology.org |
| Pharmacological Interaction (Caffeine) | Rat / PET | Caffeine administration significantly reduced whole-brain metabolism, an effect opposite to that seen under isoflurane anesthesia. | nih.gov |
Ethical and Methodological Considerations in Glucochloralose Animal Research
Historical Context of Animal Research Ethics Pertinent to Glucochloralose Use
The ethical considerations surrounding animal research have evolved significantly over time. numberanalytics.com Historically, animal experimentation, often conducted without anesthetics, was justified by the potential benefits to human health. hhs.gov Early physician-scientists in ancient Greece and Rome performed vivisections to understand anatomy and physiology. hhs.govnih.gov For centuries, there were few moral objections to these practices, partly due to the prevailing belief that animals were not sentient beings capable of experiencing pain. hhs.gov
The 19th century marked a turning point with the development of anesthetics and a growing public concern for animal welfare. hhs.govunderstandinganimalresearch.org.uk This led to the first legislation aimed at regulating animal experiments, the Cruelty to Animals Act of 1876 in the United Kingdom, which mandated the use of anesthetics in many types of animal research. hhs.govunderstandinganimalresearch.org.ukdergipark.org.tr This was a pivotal moment, acknowledging the moral implications of causing animal suffering. dergipark.org.tr
The 20th century saw a dramatic increase in the use of animals in research, fueled by major medical advancements. understandinganimalresearch.org.uk However, this was also accompanied by the development of a more structured ethical framework. A landmark event was the publication of "The Principles of Humane Experimental Technique" in 1959 by William Russell and Rex Burch. dergipark.org.trconsensus.app This introduced the foundational concept of the "3Rs": Replacement, Reduction, and Refinement. dergipark.org.trconsensus.app
Principles of Responsible Animal Use in Biomedical Research
The "3Rs" provide a comprehensive framework for the ethical use of animals in research and are now embedded in national and international regulations. nc3rs.org.uk
Replacement : This principle encourages researchers to avoid or replace the use of living animals whenever possible. nc3rs.org.uknaturalsciences.chanimalfree-research.org This includes the use of non-sentient alternatives such as computer models, in vitro methods, or less sentient organisms. naturalsciences.chdfg.de The ultimate goal is to accelerate the development of predictive and robust non-animal models. nc3rs.org.uk
Reduction : This principle focuses on minimizing the number of animals used in experiments while still obtaining scientifically valid and reproducible data. nc3rs.org.uknaturalsciences.ch This involves using appropriate experimental designs and statistical analyses to ensure that the minimum number of animals necessary is used to achieve the research objectives. nc3rs.org.uknaturalsciences.ch
Refinement : Refinement aims to minimize any pain, suffering, distress, or lasting harm that research animals might experience. nc3rs.org.ukreprefred.eu This includes optimizing experimental procedures, housing conditions, and animal care. reprefred.eu The use of appropriate anesthetics and analgesics is a critical component of refinement, as is providing a comfortable and enriched environment for the animals. reprefred.eunc3rs.org.uk
The consistent application of the 3Rs is not only an ethical obligation but also in the best interest of science, as the welfare of experimental animals can directly impact the validity and reproducibility of research findings. dfg.de
Methodological Considerations Regarding Anesthetic Agent Selection in Experimental Design
The selection of an anesthetic agent is a critical step in the design of any animal experiment. nyu.edu The ideal anesthetic should not only provide the required depth and duration of anesthesia but also have minimal interference with the research parameters being studied. nc3rs.org.uk
Several factors must be considered when choosing an anesthetic:
Compatibility with the research protocol : The anesthetic should not interfere with the physiological or neurological processes being investigated. nyu.edu For example, some anesthetics can alter cardiovascular function, respiratory rate, body temperature, and neuronal activity, which can confound experimental results. frontiersin.orgnih.govnih.gov
The species of animal : Different species metabolize and react to anesthetics differently. nyu.edu
The nature and duration of the procedure : The chosen anesthetic should provide adequate pain relief and immobilization for the entire duration of the experiment. nc3rs.org.uknyu.edu
The use of a "balanced anesthesia" approach, which involves a combination of agents at lower doses, is often advantageous. nc3rs.org.uk This can help to minimize the undesirable side effects of any single agent while still achieving the desired level of anesthesia. nc3rs.org.uk
Comparative Analysis of Anesthetic Agents' Impact on Research Outcomes (General)
Different anesthetic agents can have markedly different effects on an animal's physiology and neurology, which can significantly impact research outcomes. frontiersin.orgnih.gov Therefore, a thorough understanding of these effects is crucial for interpreting experimental data accurately.
Impact on Cardiovascular Function:
Anesthetic agents can have profound effects on cardiovascular parameters such as heart rate, blood pressure, and cardiac output. nih.govresearchgate.netnih.gov For instance, a study comparing different anesthetics in rats found that tiletamine/zolazepam resulted in significantly higher indices of cardiac function and blood pressure compared to isoflurane (B1672236), pentobarbital, or ketamine/xylazine. nih.gov Another study in mice showed that isoflurane produced high initial heart rates that decreased over time, while ketamine/xylazine caused cardiac depression. nih.govphysiology.org
Interactive Data Table: Comparative Effects of Anesthetics on Cardiovascular Parameters in Rats
| Anesthetic Agent | Heart Rate | Stroke Volume | Left Ventricular Diastolic Dimension | Intraventricular Systolic Pressure |
| Isoflurane | Moderate | High | High | Low |
| Pentobarbital | Highest | Lowest | Low | Low |
| Ketamine/Xylazine | Moderate | High | High | Low |
| Tiletamine/Zolazepam | High | High | Low | Highest |
Source: Adapted from a study on the influence of anesthetic agents on cardiovascular parameters in rats. nih.gov
Impact on Neurological Function:
Anesthetics directly affect the central nervous system and can alter neuronal activity, which is a critical consideration in neuroscience research. frontiersin.orgnih.gov Anesthetics can disturb normal neuronal activity and responses to neurotransmitters, with some synaptic transmissions being enhanced while others are inhibited. frontiersin.orgnih.gov For example, studies have shown that anesthetics can reduce spontaneous neuronal spike activity but promote synchronized activity in the primary visual cortex. frontiersin.org Furthermore, the effects can be dose-dependent, with volatile anesthetics like sevoflurane (B116992) and isoflurane causing a dose-dependent reduction in the amplitude of motor evoked potentials. researchgate.netresearchgate.net
Research has also demonstrated that general anesthetics can suppress astrocyte calcium signaling, which is a key pathway for communication between astrocytes and neurons. pnas.org This effect was observed with isoflurane, ketamine/xylazine, and urethane (B1682113), suggesting a non-neuronal mechanism for the sedative action of these drugs. pnas.org
Interactive Data Table: General Effects of Anesthetic Classes on Evoked Potentials
| Anesthetic Class | Effect on Somatosensory Evoked Potentials (SSEPs) | Effect on Motor Evoked Potentials (MEPs) |
| Inhalational Agents (e.g., Isoflurane, Sevoflurane) | Dose-dependent decrease in amplitude and increase in latency. researchgate.netekja.org | More sensitive to suppression than SSEPs; dose-dependent decrease in amplitude. researchgate.net |
| Intravenous Agents (e.g., Propofol) | Dose-dependent reduction in amplitude and delayed latency. ekja.org | Less suppression compared to inhalational agents. researchgate.net |
| Dissociative Anesthetics (e.g., Ketamine) | Minimal effects on SSEPs. | Can enhance MEPs. |
| Alpha-2 Agonists (e.g., Xylazine, Dexmedetomidine) | Minimal effects on latency and amplitude. researchgate.net | Minimal effects on MEPs. researchgate.net |
Note: The specific effects can vary depending on the specific agent, dose, and experimental conditions.
Future Directions and Emerging Research Avenues
Translational Potential of Novel Glucochloralose Derivatives for Academic Exploration
The development of novel chemical entities derived from existing compounds is a cornerstone of pharmacological research, offering pathways to refine biological activity and elucidate physiological mechanisms. For this compound, a compound historically used in animal research, the synthesis of new derivatives holds significant potential for academic, non-clinical exploration. The primary goal of creating such analogs is to generate more precise molecular probes to investigate complex neurobiological systems.
A key approach in this area is the study of structure-activity relationships (SAR). collaborativedrug.comwikipedia.org SAR analysis allows researchers to determine how specific changes to a molecule's chemical structure alter its biological effects. wikipedia.org By systematically modifying the functional groups on the this compound molecule—for instance, altering the trichloroethanol group or the glucose moiety—investigators can identify the key components responsible for its interaction with targets like the GABA-A receptor. collaborativedrug.comwikipedia.org This process can lead to the creation of derivatives with enhanced receptor selectivity, different binding affinities, or altered metabolic stability, thereby creating superior tools for basic science.
The academic value of these novel derivatives lies in their potential to dissect neural circuits with greater precision. For example, a derivative with a higher specificity for a particular GABA-A receptor subunit could help isolate the role of that subunit in specific neural pathways or behaviors. The synthesis of such compounds, while complex, provides invaluable tools for neuropharmacology. nih.gov
Table 1: Research Objectives for Novel this compound Derivatives
| Research Area | Primary Objective | Potential Academic Contribution |
| Structure-Activity Relationship (SAR) Studies | Identify the molecular features of this compound essential for its biological activity by synthesizing and testing a series of related analogs. collaborativedrug.comnih.gov | To map the pharmacophore of this compound, guiding the design of more selective and potent research tools for studying GABAergic systems. wikipedia.org |
| Pharmacokinetic Profile Modification | Develop derivatives with altered absorption, distribution, metabolism, and excretion (ADME) properties for different experimental paradigms. | To create probes suitable for a wider range of in vivo studies, such as those requiring longer or shorter durations of action. |
| Target Selectivity Enhancement | Engineer analogs that exhibit higher selectivity for specific subtypes of the GABA-A receptor or other potential molecular targets. | To enable more precise investigation of the roles of specific receptor subunits in neural circuits and behavior, minimizing off-target effects. |
Advanced Methodologies for Elucidating this compound Mechanisms in Vivo
Understanding the full scope of this compound's effects on the central nervous system requires the use of advanced in vivo techniques that can monitor neurophysiological changes across multiple scales. Modern methodologies allow for the direct observation of neuronal activity, from single cells to large-scale brain networks, in a living organism.
In vivo electrophysiology is a cornerstone technique for this purpose. scientifica.cn By implanting microelectrodes into specific brain regions of an animal model, researchers can record action potentials from individual neurons (single-unit activity) or the summed synaptic activity of a local population of neurons (local field potentials, or LFPs). scientifica.cnfrontiersin.org This provides high-temporal-resolution data on how this compound modulates neuronal firing rates, synaptic transmission, and network oscillations, which are critical for understanding its anesthetic properties. nih.gov
Advanced imaging techniques offer complementary insights. For instance, two-photon microscopy combined with genetically encoded fluorescent sensors can visualize the activity of specific neuronal populations in real-time. nih.gov This would allow researchers to observe how this compound affects different cell types (e.g., excitatory vs. inhibitory neurons) within a circuit. Furthermore, techniques like functional magnetic resonance imaging (fMRI) in animal models can map global changes in brain connectivity and activity patterns induced by the compound, offering a systems-level perspective on its mechanism of action.
The combination of these methods with genetic tools like optogenetics and chemogenetics provides even greater power. nih.govfrontiersin.org These techniques allow for the precise control of genetically defined groups of neurons using light or specific molecules, respectively. frontiersin.org By activating or inhibiting specific neural pathways in the presence of this compound, researchers can systematically dissect the circuit-level interactions that underlie its neurophysiological effects. nih.gov
Theoretical Modeling of Complex Neurophysiological Interactions under this compound
Experimental data alone can be insufficient to fully capture the dynamic and multifaceted interactions that occur in the brain under the influence of a neuroactive compound like this compound. Theoretical and computational modeling provides a powerful framework to integrate experimental findings, test hypotheses, and generate new predictions about complex neurophysiological processes. nih.govuochb.cz
At the molecular level, molecular dynamics (MD) simulations can be employed to model the interaction between this compound and its receptor targets, such as the GABA-A receptor. researchgate.netiitm.ac.in These simulations use principles of physics to calculate the movements and interactions of every atom in the system over time, providing a dynamic picture of how the compound binds to the receptor. nih.gov This can reveal key details about binding affinity, the stability of the drug-receptor complex, and the conformational changes induced in the receptor, which are fundamental to its pharmacological action. researchgate.netnih.gov
At the systems level, computational neuroscience models can be used to simulate the behavior of large-scale neural networks. umass.edu By incorporating the known effects of this compound on synaptic inhibition (i.e., enhancing GABAergic transmission), these models can explore how these microscopic changes lead to the macroscopic alterations in brain activity observed in electrophysiological recordings, such as changes in brain rhythms and information flow. researchgate.netnih.govnih.gov These theoretical frameworks can help bridge the gap between molecular actions and their ultimate neurophysiological consequences. researchgate.net
Q & A
Q. What criteria should guide the inclusion/exclusion of studies in a systematic review of this compound?
- Methodological Answer : Define inclusion criteria:
- Peer-reviewed journals only , excluding preprints and patents.
- Language : English or studies with verified translations.
- Quality assessment : Use tools like GRADE for bias evaluation.
Exclude studies lacking methodological details (e.g., unspecified CAS numbers) or using non-certified reagents .
Tables for Quick Reference
| Property | Value/Technique | Reference |
|---|---|---|
| CAS Numbers | 15879-93-3, 6363-53-7 | |
| Recommended HPLC Column | C18 reverse-phase (5µm, 250mm) | |
| Stability Testing Conditions | 40°C, 75% RH, 6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
